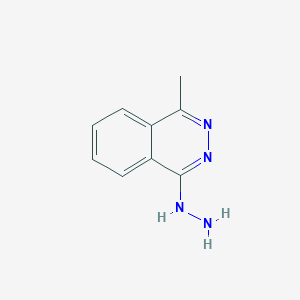

4-Metil-1-hidrazinoftalazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Methylphthalazin-1-yl)hydrazine is a chemical compound that belongs to the class of phthalazine derivatives Phthalazines are bicyclic heterocycles containing two nitrogen atoms in adjacent positions within a six-membered ring fused to a benzene ring

Aplicaciones Científicas De Investigación

(4-Methylphthalazin-1-yl)hydrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and antitumor activities.

Medicine: It serves as a precursor for the development of pharmaceutical agents, including antihypertensive and anticancer drugs.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

4-Methyl-1-hydrazinophthalazine, also known as (4-Methylphthalazin-1-yl)hydrazine or 1-Hydrazinyl-4-methylphthalazine, primarily targets the smooth muscle of arterial beds . These targets play a crucial role in regulating blood pressure and maintaining cardiovascular health .

Mode of Action

The compound acts as a direct-acting smooth muscle relaxant . It achieves this by inhibiting inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells . This inhibition leads to vasodilation, primarily in resistance arterioles .

Biochemical Pathways

The affected biochemical pathways involve the reduction of methyl-coenzyme M to methane . This process is common to all pathways involving 4-Methyl-1-hydrazinophthalazine . The compound can be metabolized to phthalazine or α-ketoglutarate hydrazone . These metabolites can be further converted to phthalazinone .

Pharmacokinetics

4-Methyl-1-hydrazinophthalazine is well absorbed from the gastrointestinal tract . It undergoes extensive and complex metabolism depending on acetylator status . Slow acetylators undergo primary oxidative metabolism, while rapid acetylators are acetylated .

Análisis Bioquímico

Biochemical Properties

4-Methyl-1-hydrazinophthalazine is involved in complex biochemical reactions. It forms hydrazones and their coordination compounds with transition metals . The structure, tautomeric rearrangements, acid-base properties, and complex formation ability of 1-hydrazinophthalazine hydrazones are considered .

Cellular Effects

4-Methyl-1-hydrazinophthalazine has been used extensively in the treatment of hypertension and congestive heart failure, producing arteriolar vasodilation, in part mediated by prostaglandins . Its associated reflex baroreceptor-mediated responses of tachycardia and increased ejection velocity are attenuated in congestive heart failure . It also competes with protocollagen prolyl hydroxylase (CPH) for free iron .

Molecular Mechanism

The molecular mechanism of 4-Methyl-1-hydrazinophthalazine involves interference with calcium transport in vascular smooth muscle . It forms a hydrazone with pyruvic acid in plasma or whole blood, which can account for a significant proportion of systemic clearance .

Temporal Effects in Laboratory Settings

Hydralazine, a derivative of 4-Methyl-1-hydrazinophthalazine, improves hemodynamics in the short term in patients with increased peripheral vascular resistance . A meta-analysis did not demonstrate long-term efficacy of hydralazine alone in heart failure .

Dosage Effects in Animal Models

The effects of 4-Methyl-1-hydrazinophthalazine vary with different dosages in animal models . Side effects are common and are dependent on dose, duration, and acetylator status .

Metabolic Pathways

4-Methyl-1-hydrazinophthalazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . Besides acetylation, oxidative metabolism accounts for a significant proportion of elimination .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphthalazin-1-yl)hydrazine can be achieved through the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol. This method involves the formation of a hydrazone intermediate, which is then cyclized to form the phthalazine ring.

Industrial Production Methods

Industrial production methods for (4-Methylphthalazin-1-yl)hydrazine typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(4-Methylphthalazin-1-yl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phthalazines, depending on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Similar Compounds

Phthalazine: The parent compound of (4-Methylphthalazin-1-yl)hydrazine, known for its biological activities.

Hydralazine: An antihypertensive agent that shares structural similarities and pharmacological properties with (4-Methylphthalazin-1-yl)hydrazine.

Phthalazinone: Another derivative with significant biological activities, including antimicrobial and antitumor properties.

Uniqueness

(4-Methylphthalazin-1-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

4-Methyl-1-hydrazinophthalazine is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

4-Methyl-1-hydrazinophthalazine belongs to the phthalazine family, characterized by a hydrazine functional group linked to a phthalazine moiety. Its molecular formula is C10H10N4, and it is known for its reactivity and diverse biological applications.

The primary mechanism of action for 4-Methyl-1-hydrazinophthalazine involves:

- Smooth Muscle Relaxation : The compound acts as a direct-acting smooth muscle relaxant, primarily targeting arterial beds. This effect is mediated through the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase, which enhances vasodilation.

- Calcium Transport Interference : It interferes with calcium transport in vascular smooth muscle, contributing to its antihypertensive effects.

Antihypertensive Activity

4-Methyl-1-hydrazinophthalazine has been extensively studied for its role in treating hypertension and congestive heart failure. It produces arteriolar vasodilation, which helps lower blood pressure.

Antitumor and Antimicrobial Activities

Research indicates potential anticancer properties, with derivatives showing activity against various cancer cell lines. Additionally, some studies suggest antimicrobial effects, although these require further investigation .

Case Studies and Clinical Trials

- Hypertension Treatment : In clinical settings, 4-Methyl-1-hydrazinophthalazine demonstrated significant improvements in hemodynamics among patients with increased peripheral vascular resistance.

- Anticancer Studies : In vitro studies have shown that derivatives of this compound exhibit IC50 values ranging from 4 to 17 μM against various cancer cell lines, indicating promising antitumor activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Hydrazinophthalazine | Basic phthalazine structure | Known for antihypertensive properties |

| Hydralazine | Similar hydrazine structure | Widely used antihypertensive drug |

| 4-Benzyl-1-hydrazinophthalazine | Benzyl substitution on nitrogen | Exhibits enhanced biological activity |

| Ecarazine | Ethoxycarbonyl group attached | Potent phosphodiesterase inhibitor |

The methyl substitution at the fourth position in 4-Methyl-1-hydrazinophthalazine enhances its pharmacological properties compared to its analogs.

Safety and Toxicology

While the compound exhibits beneficial biological activities, caution is warranted due to potential allergic reactions or sensitivities observed in animal models. Interaction studies suggest that it may have cross-reactivity with other hydrazines and phthalazines.

Future Directions

Research into 4-Methyl-1-hydrazinophthalazine should focus on:

- Exploring Additional Therapeutic Applications : Further studies could uncover new uses in treating conditions beyond hypertension.

- Understanding Metabolic Pathways : Investigating the metabolic pathways could provide insights into optimizing its efficacy and safety profiles.

- Developing Derivatives : Synthesizing new derivatives may enhance its biological activity while reducing side effects.

Propiedades

IUPAC Name |

(4-methylphthalazin-1-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJLIPKOOUAUFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.